molecular formula C16H23NO4 B14878896 Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B14878896
M. Wt: 293.36 g/mol
InChI Key: QONHJWXTTZUFJQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates This compound is characterized by the presence of a pyrrolidine ring substituted with an ethyl ester group and a 2,3-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction mixture is heated under reflux conditions to form the intermediate product, which is then subjected to further reactions to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and the presence of the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

ethyl 4-(2,3-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C16H23NO4/c1-5-21-16(18)13-10-17(2)9-12(13)11-7-6-8-14(19-3)15(11)20-4/h6-8,12-13H,5,9-10H2,1-4H3

InChI Key

QONHJWXTTZUFJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=C(C(=CC=C2)OC)OC)C

Origin of Product

United States

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